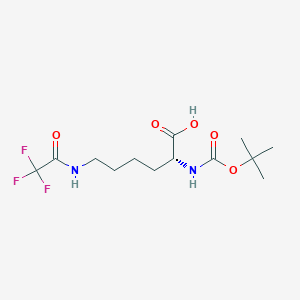

Ácido Boc-D-Lis(TFA)-OH

Descripción general

Descripción

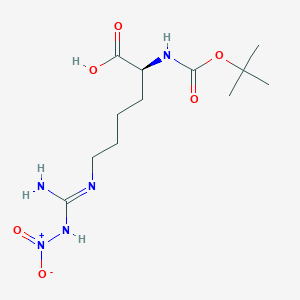

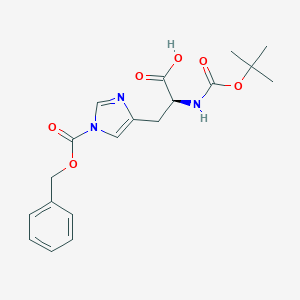

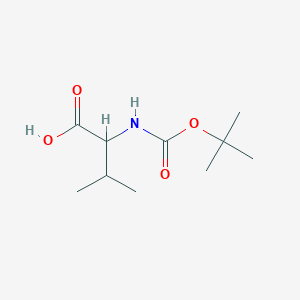

®-2-((tert-Butoxycarbonyl)amino)-6-(2,2,2-trifluoroacetamido)hexanoic acid is a synthetic organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a trifluoroacetamido group on the side chain. This compound is often used in peptide synthesis and as an intermediate in the preparation of various pharmaceuticals and biologically active molecules.

Aplicaciones Científicas De Investigación

He realizado varias búsquedas para recopilar información sobre las aplicaciones de investigación científica del Ácido Boc-D-Lis(TFA)-OH, también conocido como ®-2-((terc-Butoxicarbonil)amino)-6-(2,2,2-trifluoroacetamido)hexanoico o C13H21F3N2O5. Sin embargo, los resultados de la búsqueda no contienen información detallada suficiente para proporcionar un análisis exhaustivo con seis a ocho aplicaciones únicas como solicitó.

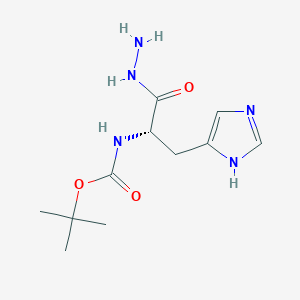

La información disponible indica que este compuesto se utiliza como sustrato fluorogénico para analizar la actividad de la desacetilasa de histonas (HDAC) en la investigación proteómica . Esta aplicación es crucial para comprender la regulación de la expresión genética y tiene implicaciones en el estudio de diversas enfermedades, incluido el cáncer.

Mecanismo De Acción

Target of Action

The primary targets of Boc-D-Lys(TFA)-OH are histone deacetylases (HDACs) . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for the regulation of gene expression.

Mode of Action

Boc-D-Lys(TFA)-OH acts as a fluorogenic substrate for the assaying of HDAC 4, 5, and 7 activity in a protease-coupled assay . It is also a suitable substrate for HDAC 8 . The compound interacts with these HDACs, and upon cleavage by the HDACs, it yields Boc-Lys-AMC .

Biochemical Pathways

The action of Boc-D-Lys(TFA)-OH primarily affects the histone acetylation-deacetylation pathway . By acting as a substrate for HDACs, it influences the balance of acetylation and deacetylation, which in turn impacts gene expression and cellular functions.

Result of Action

The molecular and cellular effects of Boc-D-Lys(TFA)-OH’s action are largely dependent on its interaction with HDACs. By serving as a substrate for these enzymes, it can influence gene expression and potentially impact various cellular processes .

Análisis Bioquímico

Biochemical Properties

Boc-D-Lys(TFA)-OH plays a crucial role in biochemical reactions, particularly as a substrate for HDAC 4, 5, and 7 . It interacts with these enzymes, which are proteins, to facilitate the deacetylation process. The nature of these interactions involves the cleavage of the compound by HDAC, yielding Boc-Lys-AMC .

Cellular Effects

The effects of Boc-D-Lys(TFA)-OH on cells are primarily related to its role in histone deacetylation. By serving as a substrate for HDACs, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Boc-D-Lys(TFA)-OH involves its interaction with HDACs. It binds to these enzymes, facilitating their activity. This interaction results in the cleavage of Boc-D-Lys(TFA)-OH, leading to changes in gene expression .

Métodos De Preparación

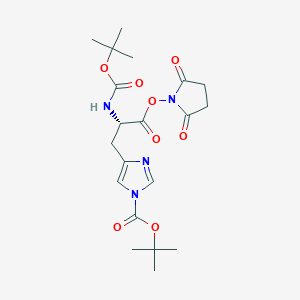

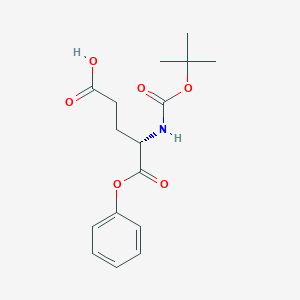

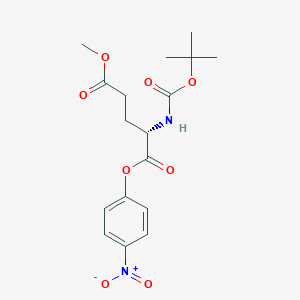

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-6-(2,2,2-trifluoroacetamido)hexanoic acid typically involves the following steps:

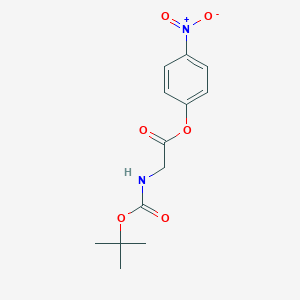

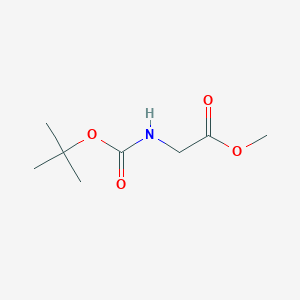

Protection of the Amino Group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at room temperature.

Introduction of the Trifluoroacetamido Group: The protected amino acid is then reacted with trifluoroacetic anhydride in the presence of a base such as pyridine. This reaction introduces the trifluoroacetamido group onto the side chain.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the synthesis of ®-2-((tert-Butoxycarbonyl)amino)-6-(2,2,2-trifluoroacetamido)hexanoic acid can be scaled up using similar reaction conditions. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and yield of the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the trifluoroacetamido group, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid are used to remove the Boc group.

Major Products Formed:

Oxidation: Oxidized derivatives with modified functional groups.

Reduction: Reduced forms with alcohol or amine functionalities.

Substitution: Deprotected amino acids ready for further derivatization.

Chemistry:

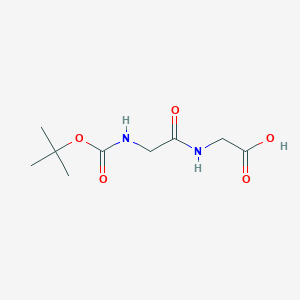

Peptide Synthesis: The compound is used as a building block in the synthesis of peptides and proteins, providing a protected amino acid that can be selectively deprotected and coupled with other amino acids.

Biology:

Enzyme Inhibition Studies: It serves as a substrate or inhibitor in studies involving enzymes that interact with amino acids or peptides.

Medicine:

Pharmaceutical Intermediates: The compound is used in the synthesis of various pharmaceuticals, including drugs targeting specific enzymes or receptors.

Industry:

Biotechnological Applications: It is employed in the production of biologically active molecules and in the development of new materials with specific properties.

Comparación Con Compuestos Similares

®-2-((tert-Butoxycarbonyl)amino)-6-aminohexanoic acid: Similar structure but lacks the trifluoroacetamido group.

®-2-((tert-Butoxycarbonyl)amino)-6-(2,2,2-trifluoroacetamido)butanoic acid: Similar structure but with a shorter side chain.

Uniqueness:

- The presence of both the Boc protecting group and the trifluoroacetamido group makes ®-2-((tert-Butoxycarbonyl)amino)-6-(2,2,2-trifluoroacetamido)hexanoic acid unique. The Boc group provides protection during synthesis, while the trifluoroacetamido group enhances the compound’s stability and reactivity.

Propiedades

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21F3N2O5/c1-12(2,3)23-11(22)18-8(9(19)20)6-4-5-7-17-10(21)13(14,15)16/h8H,4-7H2,1-3H3,(H,17,21)(H,18,22)(H,19,20)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEIYNDIFGSDDCY-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21F3N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426358 | |

| Record name | Boc-D-Lys(TFA)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96561-04-5 | |

| Record name | Boc-D-Lys(TFA)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.